molecular formula C29H28O3 B8408384 (R)-1-benzyloxy-3-trityloxypropan-2-ol

(R)-1-benzyloxy-3-trityloxypropan-2-ol

Cat. No.: B8408384
M. Wt: 424.5 g/mol
InChI Key: MLQDAFOUXAGGMS-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-benzyloxy-3-trityloxypropan-2-ol is a chiral building block of high value to synthetic organic chemists. This compound features orthogonal protecting groups—a benzyl ether and a trityl ether—on a propanediol backbone, allowing for selective deprotection and subsequent functionalization at either the primary or secondary alcohol position. Its primary research application lies in the stereoselective synthesis of complex molecules, where it serves as a key intermediate for pharmaceuticals, asymmetric ligands for catalysis, and specialty materials. The chiral (R)-configuration of the molecule ensures the desired handedness is incorporated into the final target compound. Researchers utilize this reagent in glycosylation chemistry, phospholipid synthesis, and the construction of bioactive natural products, leveraging its structure to control regiochemistry and stereochemistry in multi-step reactions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C29H28O3

Molecular Weight

424.5 g/mol

IUPAC Name

(2R)-1-phenylmethoxy-3-trityloxypropan-2-ol

InChI

InChI=1S/C29H28O3/c30-28(22-31-21-24-13-5-1-6-14-24)23-32-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28,30H,21-23H2/t28-/m1/s1

InChI Key

MLQDAFOUXAGGMS-MUUNZHRXSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)COCC(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Competing Elimination Pathways

The use of a strong base like sodium benzylate risks elimination reactions, particularly at elevated temperatures. However, polar aprotic solvents like DMF stabilize the transition state, favoring substitution over elimination.

Applications in Pharmaceutical Synthesis

This compound serves as a precursor to antiviral prodrugs such as (S)-HPMP-5-azaC, which exhibits activity against herpesviruses and poxviruses . Its chiral backbone is essential for binding to viral polymerases, underscoring the importance of stereochemical fidelity in its preparation.

Q & A

Q. What protocols ensure reproducible synthesis of this compound on a milligram-to-gram scale?

  • Answer :
  • Stepwise Protection : Benzyl protection first (BnCl, K₂CO₃), followed by tritylation (TrCl, DMAP) .
  • Purification : Flash chromatography (hexane:EtOAc gradient) or recrystallization from EtOH .
  • Yield Optimization : Kinetic studies to identify rate-limiting steps (e.g., trityl group introduction) .

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